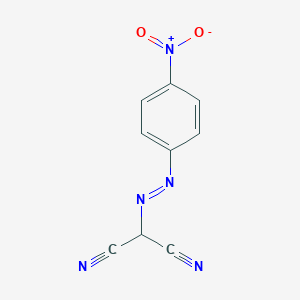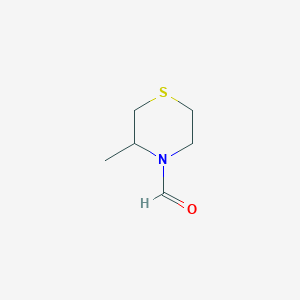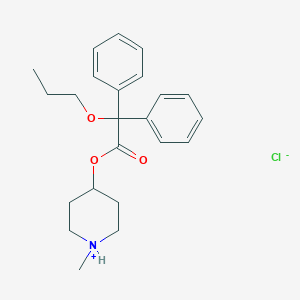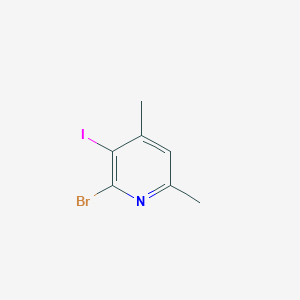
Roxbin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roxbin B is a synthetic compound that has been extensively researched in recent years due to its potential applications in scientific research. This compound is known for its ability to stimulate the production of specific proteins in cells, making it a valuable tool for studying cellular processes and mechanisms.
Aplicaciones Científicas De Investigación
Structural Revision and Synthesis of Roxbin B :
- Roxbin B was initially synthesized based on a proposed structure, but it was later found that the synthesized compound did not match the natural Roxbin B. Further analysis revealed that Roxbin B is actually cuspinin, a compound with a specific structural formula: 1-O-galloyl-2,3-(R);4,6-(S)-bis-O-hexahydroxydiphenoyl-β-d-glucose. This discovery was confirmed through total synthesis, demonstrating the importance of accurate structural determination in natural product chemistry (Yamaguchi et al., 2013).
Synthesis of Proposed Structure of Roxbin B :
- A study focused on synthesizing a proposed structure of Roxbin B. This involved developing a new method for preparing the hexahydroxydiphenoyl (HHDP) bridge. The synthesized compound, however, was not identical to natural Roxbin B, highlighting the complexities and challenges in replicating natural compounds (Yamaguchi et al., 2012).
Roxbins A and B from Rosa roxburghii Fruits :
- The research on Rosa roxburghii fruits led to the isolation of two new hydrolyzable tannins: Roxbin A and Roxbin B, along with other compounds. The study detailed the chemical structures of these new tannins based on chemical and spectral evidence, contributing to our understanding of the phytochemical composition of Rosa roxburghii (Yoshida et al., 1987).
Propiedades
Número CAS |
109742-46-3 |
|---|---|
Nombre del producto |
Roxbin B |
Fórmula molecular |
C41H28O26 |
Peso molecular |
936.6 g/mol |
Nombre IUPAC |
(8,9,10,13,14,15,27,28,29,32,33,34-dodecahydroxy-5,18,24,37-tetraoxo-2,4,19,23,38-pentaoxaheptacyclo[20.17.0.03,20.06,11.012,17.025,30.031,36]nonatriaconta-6,8,10,12,14,16,25,27,29,31,33,35-dodecaen-21-yl) 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)65-34-33-19(7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54)63-41-35(34)66-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)67-41)6-18(47)28(52)32(23)56/h1-6,19,33-35,41-56H,7H2 |
Clave InChI |
ACMCMQPOKYONNT-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
SMILES canónico |
C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Sinónimos |
cuspinin roxbin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




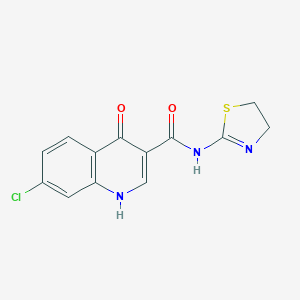

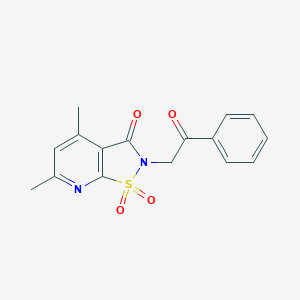
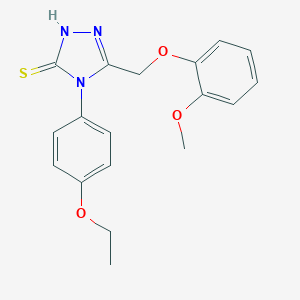
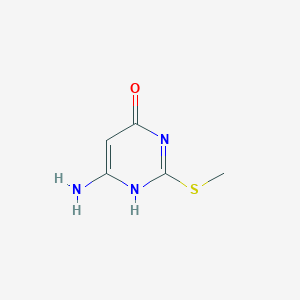

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

